molecular formula C12H10Cl2N2O B14577235 3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile CAS No. 61213-37-4

3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile

Cat. No.: B14577235
CAS No.: 61213-37-4
M. Wt: 269.12 g/mol
InChI Key: GZNGJMFUTVATBN-UHFFFAOYSA-N
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Description

3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-4-(chloromethyl)benzonitrile with a suitable pyrrolidinone derivative under controlled conditions. The reaction often requires the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amides or carboxylic acids.

Scientific Research Applications

3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The nitrile group can also participate in various biochemical pathways, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile is unique due to its combination of a benzonitrile group and a pyrrolidinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61213-37-4

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

3-[3-chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile

InChI

InChI=1S/C12H10Cl2N2O/c13-5-9-7-16(12(17)11(9)14)10-3-1-2-8(4-10)6-15/h1-4,9,11H,5,7H2

InChI Key

GZNGJMFUTVATBN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1C2=CC=CC(=C2)C#N)Cl)CCl

Origin of Product

United States

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